Regioisomeric Fluorine Position: Target (2,6-Difluoro) vs. Parent Dolutegravir (2,4-Difluoro) – Structural Identity and Molecular Recognition
The target compound is the 2,6-difluorobenzyl regioisomer of dolutegravir. The parent drug dolutegravir bears a 2,4-difluorobenzyl carboxamide moiety at the C9 position of the tricyclic carbamoyl pyridone scaffold, whereas the target compound bears a 2,6-difluorobenzyl group at the same position. Both compounds share the same molecular formula (C₂₀H₁₉F₂N₃O₅) and identical molecular weight (419.38 g/mol), rendering them isobaric and indistinguishable by low-resolution mass spectrometry [1]. The precise fluorine atom positioning is critical because molecular rotational resonance (MRR) spectroscopy studies on the analogous cabotegravir raw material impurity 2,6-difluorobenzylamine demonstrated that regioisomeric impurities can be carried through synthesis to form final drug substance impurities with improper fluorination, requiring dedicated analytical methods for resolution [2].
| Evidence Dimension | Fluorine substitution pattern on N-benzyl carboxamide moiety |
|---|---|
| Target Compound Data | 2,6-Difluorobenzyl substitution: fluorine atoms at ortho,ortho′-positions relative to the methylene linkage; IUPAC: (4R,12aS)-N-(2,6-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide [1] |
| Comparator Or Baseline | Dolutegravir (CAS 1051375-16-6): 2,4-Difluorobenzyl substitution; fluorine atoms at ortho,para-positions; IUPAC: (4R,12aS)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide [3] |
| Quantified Difference | Shift of one fluorine atom from para (C4) to ortho′ (C6) position on the benzyl ring; identical molecular formula and mass |
| Conditions | Structural identity confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC analysis per published synthesis and characterization protocols [1] |
Why This Matters
This single-atom positional difference necessitates a dedicated, independently synthesized reference standard for accurate HPLC peak identification in dolutegravir API impurity profiling, as the regioisomer cannot be resolved from the parent drug by mass detection alone.
- [1] SynZeal. 4-Desfluoro-6-fluoro Dolutegravir (CAS 2244161-72-4) – Product Technical Data. Available at: https://www.synzeal.com/en/dolutegravir-impurity-13 View Source
- [2] Neill JL, et al. Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. J Pharm Biomed Anal. 2020;189:113461. View Source
- [3] Johns BA, et al. Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744). J Med Chem. 2013;56(14):5901-5916. doi:10.1021/jm400645w View Source
